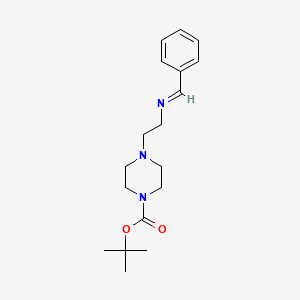
Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenylmethylene group attached to the piperazine ring through an aminoethyl linkage
準備方法
The synthesis of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
化学反応の分析
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .
科学的研究の応用
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Additionally, it is used in the industry for the production of polymers and other advanced materials .
作用機序
The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
類似化合物との比較
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be compared with other similar piperazine derivatives, such as 1-Piperazinecarboxylicacid,4-(4-piperidinyl)-,1,1-dimethylethylester and 1-Piperazinecarboxylicacid,4-[2-[(2-aminoethyl)amino]ethyl]-,1,1-dimethylethylester . These compounds share a common piperazine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the phenylmethylene group in 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester makes it unique and potentially more effective in certain applications compared to its analogs .
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChIキー |
VCXXKIPONKADRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


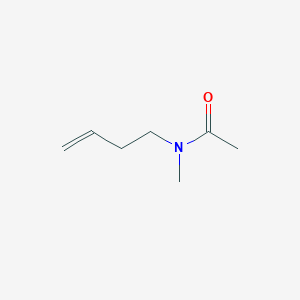

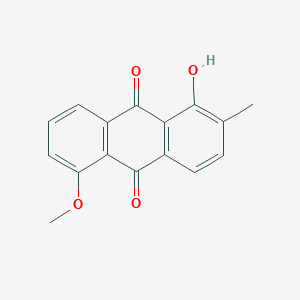
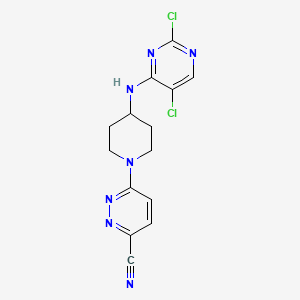
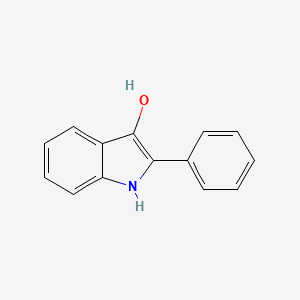
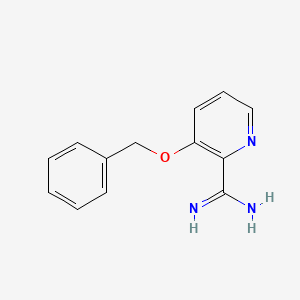

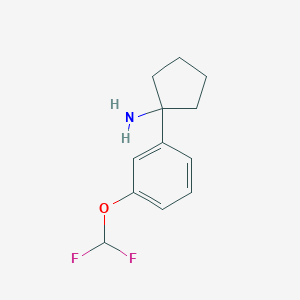
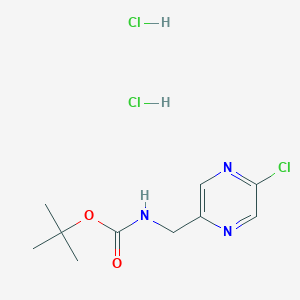
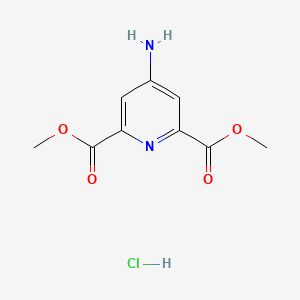
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

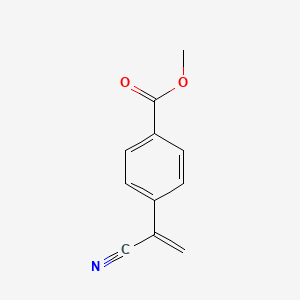
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
